5-Valyl angiotensin II
Description
Properties
IUPAC Name |
(2S)-2-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H69N13O12/c1-26(2)39(60-41(65)33(12-8-18-54-49(51)52)56-38(64)23-32(50)47(71)72)44(68)57-34(20-29-14-16-31(63)17-15-29)42(66)61-40(27(3)4)45(69)58-35(22-30-24-53-25-55-30)46(70)62-19-9-13-37(62)43(67)59-36(48(73)74)21-28-10-6-5-7-11-28/h5-7,10-11,14-17,24-27,32-37,39-40,63H,8-9,12-13,18-23,50H2,1-4H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H,73,74)(H4,51,52,54)/t32-,33-,34-,35-,36-,37-,39-,40-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBHCQZBKMQGKQ-CGHBYZBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H69N13O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101018924 | |
| Record name | Angiotensin II, asp(1)-val(5)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101018924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1032.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53-75-8 | |
| Record name | Angiotensin II, asp(1)-val(5)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensin II, asp(1)-val(5)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101018924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Characterization for 5 Valyl Angiotensin Ii
Solid-Phase Peptide Synthesis Strategies for 5-Valyl Angiotensin II
Solid-phase peptide synthesis (SPPS) is the cornerstone for producing synthetic peptides like this compound due to its efficiency and amenability to automation. springernature.comcdnsciencepub.com The two primary SPPS strategies, Boc and Fmoc, are both applicable for the synthesis of this octapeptide. thieme-connect.com
Boc/Bzl Strategy: This traditional approach utilizes a tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection, which is removed by a moderately strong acid like trifluoroacetic acid (TFA). chemimpex.compeptide.com Side-chain protecting groups are typically benzyl-based and are cleaved at the final step using a strong acid, such as hydrofluoric acid. For the synthesis of this compound, Boc-Val-OH would be the key building block for introducing the valine at the desired position. peptide.comambeed.com
Fmoc/tBu Strategy: The more contemporary fluorenylmethyloxycarbonyl (Fmoc) strategy employs a base-labile Fmoc group for Nα-protection, which is removed by a piperidine (B6355638) solution. advancedchemtech.comdiscofinechem.com Side-chain protecting groups are tert-butyl (tBu) based and are removed simultaneously with cleavage from the resin using TFA. thieme-connect.com The use of Fmoc-Val-OH is central to incorporating valine in this scheme. advancedchemtech.comaltabioscience.compeptide.com This method is often preferred due to its milder deprotection conditions.
The choice of solid support is also critical. Resins like Merrifield or Pam are common for the Boc strategy, while Wang or Rink amide resins are frequently used for the Fmoc approach, depending on whether a C-terminal acid or amide is desired. The step-wise addition of amino acids involves cycles of deprotection, activation, and coupling, followed by cleavage of the final peptide from the solid support. lcms.cz
Table 1: Comparison of Boc and Fmoc SPPS Strategies
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Agent | Trifluoroacetic Acid (TFA) | Piperidine |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-butyl-based (tBu) |
| Final Cleavage | Strong Acid (e.g., HF) | Trifluoroacetic Acid (TFA) |
| Key Valine Derivative | Boc-Val-OH peptide.com | Fmoc-Val-OH advancedchemtech.com |
Solution-Phase Synthetic Approaches for this compound and Related Peptides
While less common for routine peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for large-scale production or for peptides with challenging sequences. This classical method involves the sequential coupling of protected amino acids or peptide fragments in an organic solvent.
Key challenges in the solution-phase synthesis of an octapeptide like this compound include maintaining solubility of the growing peptide chain and preventing racemization during fragment coupling. The synthesis would typically involve the preparation of smaller protected peptide fragments, which are then coupled together. For instance, a dipeptide like Boc-Val-Pro-OH could be a useful intermediate. Careful selection of coupling reagents and reaction conditions is paramount to ensure high yields and optical purity.
Purification Techniques for Research-Grade this compound
The crude peptide obtained after synthesis contains various impurities, such as truncated or deletion sequences and byproducts from the cleavage process. lcms.czaltabioscience.com Therefore, rigorous purification is essential to obtain research-grade this compound.
High-Performance Liquid Chromatography (HPLC) is the gold standard for peptide purification. springernature.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used. lcms.czaltabioscience.com In this technique, the crude peptide is loaded onto a hydrophobic stationary phase (typically a C18 column), and elution is achieved by a gradient of an organic solvent, like acetonitrile (B52724), in an aqueous mobile phase containing an ion-pairing agent, most commonly trifluoroacetic acid (TFA). lcms.czaltabioscience.com The TFA protonates the peptide's carboxyl groups, reducing secondary interactions and improving peak shape. lcms.cz The purity of the collected fractions is then assessed analytically. altabioscience.com
Table 2: Typical RP-HPLC Parameters for Peptide Purification
| Parameter | Typical Setting |
| Column | Reversed-phase C18 |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | Increasing concentration of Mobile Phase B over time |
| Detection | UV absorbance at 215-220 nm (peptide bond) |
For specific applications where TFA may be problematic, such as in cell-based assays, the purified peptide can be converted to other salt forms, like acetate (B1210297) or chloride. altabioscience.com
Stereochemical Control in this compound Synthesis
Maintaining the correct stereochemistry of each amino acid (typically the L-configuration) is critical for the biological activity of peptides. The synthesis of this compound requires careful control to prevent racemization, particularly of the valine residue, during the activation and coupling steps.
The risk of racemization is highest for the activated amino acid. The choice of coupling reagent can influence the degree of racemization. Reagents like carbodiimides, when used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma), help to suppress racemization. Uronium/aminium-based reagents like HBTU, HATU, and HCTU are also widely used for their efficiency and ability to minimize racemization.
Furthermore, the β-branched structure of valine can present steric hindrance during coupling, potentially requiring longer reaction times or more potent coupling reagents. Careful monitoring of the coupling efficiency is necessary to ensure complete incorporation of the valine residue without compromising its stereochemical integrity. The stereochemistry of the final peptide is a critical quality attribute that influences its three-dimensional structure and, consequently, its interaction with biological targets. nih.govnih.gov
Post-Synthetic Modifications and Derivatization for Research Applications
To facilitate research into the biological function and interactions of this compound, the peptide can be modified post-synthetically. These modifications can serve various purposes, such as enabling detection, studying receptor binding, or improving stability.
Common derivatizations include:
Fluorescent Labeling: Attaching a fluorescent tag (e.g., fluorescein, rhodamine) to the N-terminus or a side chain of an amino acid like lysine (B10760008) allows for visualization of the peptide in cellular imaging studies or for use in fluorescence-based binding assays.
Biotinylation: The addition of a biotin (B1667282) molecule facilitates purification by affinity chromatography (using avidin (B1170675) or streptavidin) and enables detection in techniques like Western blotting or ELISA.
Radiolabeling: Incorporating a radioactive isotope (e.g., tritium, iodine-125) allows for highly sensitive quantification in receptor binding assays and pharmacokinetic studies.
Pegylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic size and solubility of the peptide, potentially extending its in vivo half-life.
These modifications are typically performed on the purified peptide, targeting specific functional groups like the N-terminal amine or the side chain of a reactive amino acid. Careful planning of the synthetic strategy is required if specific sites for modification are desired.
Structure Activity Relationship Sar and Structural Analysis of 5 Valyl Angiotensin Ii Analogs
Conformational Studies of 5-Valyl Angiotensin II
The three-dimensional structure of [Val5]Ang II in solution has been the subject of numerous investigations, employing techniques such as proton magnetic resonance (PMR) and theoretical conformational analysis. acs.orgacs.org These studies are crucial for elucidating the spatial arrangement of the peptide backbone and its side chains, which ultimately governs its interaction with angiotensin receptors.
Early proton magnetic resonance studies in aqueous solutions provided insights into the conformational flexibility of [Val5]Ang II. acs.orgacs.org More advanced two-dimensional NMR techniques, such as COSY and ROESY, have allowed for a complete assignment of the proton resonances and have indicated an extended backbone conformation for Ang II in general. nih.gov These studies also revealed the presence of cis-trans isomerization around the His-Pro peptide bond, leading to distinct conformational populations. nih.gov
Fluorescence resonance energy transfer (FRET) has also been employed to determine intramolecular distances in Ang II analogs. For instance, studies on [Val5, Trp8]-angiotensin II have provided evidence for a folded backbone in the C-terminal segment of the peptide. researchgate.net
Role of Valine at Position 5 in Bioactive Conformation and Receptor Interaction
The amino acid residue at position 5 of Angiotensin II plays a significant role in determining the peptide's bioactive conformation and its subsequent interaction with its receptors. The primary role of the aliphatic residue at this position, such as valine, appears to be steric, helping to constrain the peptide backbone into a conformation that facilitates the optimal orientation of the aromatic residues at positions 4, 6, and 8, which are crucial for pressor activity. acs.org
Research on a series of Ang II analogs with varied substitutions at position 5 has indicated that increasing the size of this residue can lead to a proportional increase in AT1R-dependent β-arrestin activation. nih.govresearchgate.net This suggests that the valine at position 5 is not merely a structural placeholder but actively participates in modulating the signaling pathway upon receptor binding.
Comparative SAR Analysis of this compound Versus Other Angiotensin II Variants (e.g., Ileu-5 Angiotensin II)
The naturally occurring variants of Angiotensin II, primarily [Val5]Ang II and [Ile5]Ang II, exhibit differences in their biological activities, which has prompted comparative structure-activity relationship (SAR) analyses. nih.gov These studies are essential for understanding the subtle yet significant impact of the position 5 side chain on receptor affinity and functional response.
In human studies, [Ile5]Ang II has been shown to have significantly stronger pressor and steroidogenic actions compared to [Val5]Ang II. nih.gov The duration of the pressor action of [Ile5]Ang II is also considerably longer. nih.gov These findings underscore the importance of using the human form, [Ile5]Ang II, as the reference compound in clinical and physiological investigations in humans. nih.gov
In isolated rat adrenal glomerulosa cells, [Asp1, Val5]Ang II showed a lower receptor-binding affinity but a higher aldosterone-releasing effect compared to [Asp1, Ile5]Ang II. nih.gov This loss of parallelism between binding and steroidogenic effect for valine-containing analogs suggests a more complex interaction with the receptor that is not solely dependent on affinity. nih.gov In contrast, another study in anesthetized rats found [Val5]Ang II to be slightly more potent than [Ile5]Ang II in its pressor response. nih.gov
| Analog | Receptor Binding Affinity (Relative to [Asp1, Ile5]Ang II) | Aldosterone-Releasing Effect (Relative to [Asp1, Ile5]Ang II) | Pressor Response (Average BP Increment, mmHg) |
|---|---|---|---|
| [Asp1, Val5]Angiotensin II | 0.69 nih.gov | 1.65 nih.gov | 11/12 nih.gov |
| [Asp1, Ile5]Angiotensin II | 1.0 nih.gov | 1.0 nih.gov | 23/20 nih.gov |
| [Asn1, Val5]Angiotensin II | 1.18 nih.gov | 0.68 nih.gov | - |
Impact of N-Terminal and C-Terminal Modifications on this compound Activity
Modifications at the N- and C-termini of [Val5]Ang II can significantly alter its biological activity, providing valuable insights into the roles of these terminal regions in receptor interaction and peptide stability.
N-Terminal Modifications:
The N-terminal dipeptide, Asp-Arg, enhances the pressor activity of the C-terminal hexapeptide. acs.org The terminal ammonium (B1175870) group of aspartic acid and the guanido group of arginine appear to be key functional residues. acs.org Substitution of the N-terminal aspartic acid with sarcosine (B1681465) (Sar) can increase the affinity for the receptor and prolong the biological action, likely due to increased resistance to aminopeptidases. nih.gov For example, [Sar1]Ang II exhibits stronger pressor and steroidogenic actions than both [Ile5]Ang II and [Asn1,Val5]Ang II. nih.gov
C-Terminal Modifications:
The C-terminal carboxyl group of Ang II is crucial for its affinity to the receptor but may not be essential for its intrinsic activity. nih.gov Esterification of the C-terminal carboxyl group has been shown to reduce potency and affinity, while prolonging the duration of action by preventing degradation by carboxypeptidases. nih.gov This suggests that while the free carboxyl group contributes to optimal binding, its modification can enhance the peptide's metabolic stability.
Design and Synthesis of Peptidomimetic Analogs Based on this compound Scaffold
The development of peptidomimetic analogs based on the [Val5]Ang II scaffold aims to create non-peptide molecules with improved oral bioavailability and metabolic stability while retaining or enhancing the desired biological activity. This process often involves identifying the key pharmacophoric elements of the peptide and incorporating them into a non-peptide framework.
A common strategy involves SAR studies to identify the critical amino acids, followed by conformational studies to determine the bioactive conformation. nih.govresearchgate.net Cyclic analogs have been synthesized to constrain the peptide backbone and mimic the receptor-bound conformation. nih.govacs.org For instance, cyclic analogs of Ang II with cyclization between positions 5 and 7 have been developed to probe the conformational features of molecular recognition. nih.govacs.org
Molecular Mechanisms of Receptor Binding and Activation by 5 Valyl Angiotensin Ii
Interaction Kinetics and Thermodynamics of 5-Valyl Angiotensin II with Angiotensin Receptors (AT1R, AT2R)
The binding of a ligand such as this compound to its receptor is characterized by both its kinetics and thermodynamics.
Interaction Kinetics describes the rates of the binding and unbinding process. It is defined by the association rate constant (kₒₙ), which measures how quickly the ligand binds to the receptor, and the dissociation rate constant (kₒff), which measures how quickly the ligand unbinds. These rates are critical determinants of the duration of the signaling effect. A ligand with a slow kₒff, for instance, will occupy the receptor for a longer period, leading to a sustained biological response. Specific kinetic data for the interaction of this compound with AT1R and AT2R are not extensively detailed in the current literature.
Thermodynamics of binding describes the energy changes associated with the formation of the ligand-receptor complex at equilibrium. The key parameter is the binding affinity, often expressed as the dissociation constant (Kd) or its inverse, the association constant (Ka). Affinity is determined by the free energy change (ΔG) of binding, which incorporates both enthalpy (ΔH) and entropy (ΔS) changes.
Research comparing the binding properties of angiotensin II analogs in isolated rat adrenal zona glomerulosa cells, which predominantly express AT1R, has provided valuable insights. A study demonstrated that [Asp¹, Val⁵]angiotensin II has a relative receptor-binding affinity of 0.69 when compared to the native [Asp¹, Ile⁵]angiotensin II (relative affinity set to 1.0) nih.gov. This indicates that the substitution of isoleucine with valine at position 5 results in a moderate decrease in binding affinity for the receptor in this specific tissue context nih.gov. However, the same study noted that this change in affinity did not directly correlate with a decrease in aldosterone-releasing potency, where [Asp¹, Val⁵]angiotensin II was found to be more potent than [Asp¹, Ile⁵]angiotensin II, suggesting a complex relationship between binding affinity and functional efficacy nih.gov.
| Compound | Relative Receptor-Binding Affinity | Relative Aldosterone-Releasing Potency |
| [Asp¹, Ile⁵]angiotensin II | 1.00 | 1.00 |
| [Asp¹, Val⁵]angiotensin II | 0.69 | 1.65 |
Data from studies in rat adrenal glomerulosa cells. nih.gov
Receptor Selectivity Profiling of this compound
Receptor selectivity refers to the ability of a ligand to bind preferentially to one type of receptor over another. While Angiotensin II binds with high affinity to both AT1R and AT2R, subtle changes in its amino acid sequence can significantly alter this selectivity.
Allosteric Modulation of Angiotensin Receptors by this compound Analogs
Allosteric modulation occurs when a ligand binds to a site on the receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to the endogenous agonist. Allosteric modulators can be positive (enhancing agonist effect), negative (diminishing agonist effect), or neutral nih.gov.
For the AT1 receptor, several types of allosteric modulators have been identified, including autoantibodies and small molecules nih.gov. Furthermore, mechanical forces, such as membrane stretch, can function as allosteric modulators, selectively enhancing β-arrestin-biased signaling pathways nih.gov. These modulators bind to sites physically separate from the orthosteric pocket where Angiotensin II binds nih.gov.
Currently, there is no scientific evidence to suggest that this compound or its analogs function as allosteric modulators. They are considered to be orthosteric agonists, meaning they bind to the same primary site as the endogenous ligand, Angiotensin II, to activate the receptor. Their mechanism of action involves direct competition for and activation of this orthosteric site rather than modulating it from a secondary, allosteric location.
Conformational Changes in Angiotensin Receptors Induced by this compound Binding
The binding of an agonist like this compound to the AT1R induces a series of profound conformational changes, transitioning the receptor from an inactive to an active state capable of engaging intracellular signaling partners like G-proteins.
This activation process involves significant rearrangements of the receptor's seven transmembrane (TM) helices. A key and well-documented structural hallmark of AT1R activation is a large, outward displacement of the intracellular end of TM6 nih.govnih.gov. This movement opens up a cytoplasmic crevice that serves as the docking site for G-proteins. Concurrently, other structural changes occur, including an inward movement of TM7 and rearrangements in the intracellular loops, particularly ICL2 nih.govnih.gov.
While these detailed structural studies have been performed with Angiotensin II and other biased agonists, the fundamental mechanism of activation is conserved. As a potent agonist, this compound is expected to induce these same characteristic conformational shifts to initiate signal transduction. The binding of the peptide deep within the transmembrane core triggers a cascade of movements that are propagated from the ligand-binding pocket to the intracellular face of the receptor, enabling it to activate downstream signaling pathways.
| Receptor Domain | Conformational Change upon Agonist Binding | Functional Consequence |
| Transmembrane Helix 6 (TM6) | Large outward movement of the intracellular end | Opens the G-protein binding site nih.gov |
| Transmembrane Helix 7 (TM7) | Inward movement of the intracellular end | Contributes to the active state conformation nih.gov |
| Intracellular Loop 2 (ICL2) | Significant structural rearrangement | Modulates G-protein coupling and signaling nih.gov |
Investigation of Charge Relay Systems in this compound Receptor Activation
A critical mechanism for the activation of the AT1R by Angiotensin II and its analogs is the formation of a Charge Relay System (CRS) mdpi.commdpi.com. This system is analogous to that found in serine proteases and is essential for creating the active state of the ligand required for receptor activation.
The CRS in Angiotensin II involves a concerted interaction between three key residues: the hydroxyl group of Tyrosine at position 4 (Tyr⁴), the imidazole (B134444) ring of Histidine at position 6 (His⁶), and the C-terminal carboxylate group of Phenylalanine at position 8 (Phe⁸) mdpi.commdpi.com. Upon binding to the receptor, the folding of the peptide brings these groups into close proximity. In this arrangement, the negatively charged C-terminal carboxylate abstracts a proton from the His⁶ imidazole group. This, in turn, makes the His⁶ residue more basic, enabling it to abstract a proton from the Tyr⁴ hydroxyl group mdpi.com. The result of this proton transfer cascade is the formation of a highly reactive tyrosinate anion at position 4. This negatively charged tyrosinate is believed to be a key determinant in triggering the conformational changes within the AT1R that lead to its activation and subsequent signaling mdpi.commdpi.com.
Since this compound features a substitution only at position 5, the crucial residues for the CRS (Tyr⁴, His⁶, and Phe⁸) remain intact. Therefore, this charge relay mechanism is considered a fundamental step in the activation of angiotensin receptors by this compound.
Intracellular Signal Transduction Pathways Mediated by 5 Valyl Angiotensin Ii
G-Protein Coupled Receptor (GPCR) Signaling Cascades
Upon binding of 5-Valyl angiotensin II, the AT1 receptor undergoes a conformational change that allows it to couple with and activate heterotrimeric G-proteins, particularly those of the Gq/11, Gi/o, and G12/13 families. mayoclinic.orgglpbio.com This interaction triggers the dissociation of the G-protein subunits, which then modulate the activity of various downstream effector enzymes and second messengers, initiating a cascade of intracellular events. glpbio.comfrontiersin.org
A primary and well-established signaling pathway activated by this compound through the Gq/11-coupled AT1R is the Phospholipase C (PLC) pathway. lktlabs.comglpbio.compeptide.com Activated Gαq stimulates the membrane-bound enzyme PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the plasma membrane. nih.govmedchemexpress.comwikipedia.org
This enzymatic cleavage generates two crucial second messengers: medchemexpress.comnih.gov
Inositol 1,4,5-trisphosphate (IP3): A water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum. This binding opens calcium channels, leading to a rapid release of stored Ca2+ into the cytosol and a sharp increase in the intracellular calcium concentration. lktlabs.comnih.govemcrit.org
Diacylglycerol (DAG): A lipid molecule that remains embedded in the plasma membrane. lktlabs.comemcrit.org DAG, in conjunction with the elevated intracellular Ca2+, serves as a critical activator for Protein Kinase C (PKC). wikipedia.org
In vascular smooth muscle cells, angiotensin II-stimulated DAG formation occurs in a biphasic manner, with an initial peak within 15 seconds followed by a more sustained phase, suggesting complex regulatory mechanisms. This sustained production of second messengers is crucial for the long-term cellular responses elicited by angiotensin II.
Table 1: Key Components of the PLC/IP3/DAG Pathway Activated by this compound
| Component | Function |
|---|---|
| AT1 Receptor | Binds this compound, activates Gq/11 proteins. |
| Gq/11 Protein | When activated, it stimulates Phospholipase C (PLC). |
| Phospholipase C (PLC) | Catalyzes the hydrolysis of PIP2 into IP3 and DAG. nih.gov |
| Inositol Trisphosphate (IP3) | Binds to receptors on the endoplasmic reticulum to release Ca2+. lktlabs.com |
| Diacylglycerol (DAG) | Activates Protein Kinase C (PKC) at the cell membrane. lktlabs.com |
| Intracellular Ca2+ | Acts as a ubiquitous second messenger, modulating various enzymes and cellular processes. |
Activation of the AT1R by angiotensin II also leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascades, which are critical in regulating cellular processes like growth, proliferation, and inflammation. frontiersin.orgmoleculardepot.com The primary MAPK pathways involved are the Extracellular signal-Regulated Kinases (ERK1/2), c-Jun N-terminal Kinases (JNK), and p38 MAPK. abbiotec.commoleculardepot.com
ERK1/2: Angiotensin II robustly activates the ERK1/2 pathway. abbiotec.com This activation can occur through multiple mechanisms, including pathways dependent on PLC, PKC, and the transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). medchemexpress.comkhanacademy.org The ERK1/2 pathway is a significant contributor to angiotensin II-induced protein synthesis and cellular hypertrophy. abbiotec.comnih.gov
JNK and p38: These "stress-activated" MAP kinases are also targets of angiotensin II signaling. abbiotec.com In various cell types, angiotensin II stimulates the phosphorylation and activation of both JNK and p38 MAPK. abbiotec.com The p38 MAPK pathway, in particular, has been identified as a critical component of redox-sensitive signaling activated by angiotensin II and plays a crucial role in vascular smooth muscle cell hypertrophy.
Table 2: MAPK Pathways Modulated by Angiotensin II
| MAPK Pathway | Upstream Activators (Examples) | Key Downstream Effects |
|---|---|---|
| ERK1/2 | PKC, EGFR transactivation, Ras/Raf | Cell proliferation, protein synthesis, hypertrophy abbiotec.commedchemexpress.com |
| JNK | Rac1, ROS | Inflammation, apoptosis |
| p38 | Reactive Oxygen Species (ROS) | Inflammation, hypertrophy, apoptosis |
Protein Kinase C (PKC) is a family of serine/threonine kinases that act as central nodes in the AT1R signaling network. The primary mechanism for PKC activation by this compound is through the generation of DAG and the increase in intracellular Ca2+, as described in the PLC pathway. emcrit.orgmoleculardepot.com DAG recruits conventional PKC isoforms (such as α and β) to the plasma membrane, where they are allosterically activated by the combination of DAG and Ca2+. frontiersin.orgmedchemexpress.com
Once activated, PKC phosphorylates a wide range of substrate proteins, influencing numerous cellular responses. It can modulate the activity of other signaling pathways, including the MAPK cascade, and is involved in processes such as cell growth, apoptosis, and the regulation of ion channels. moleculardepot.commedchemexpress.com For instance, in neonatal rat cardiac fibroblasts, the AT1R/PLC/PKC signaling pathway has been shown to stimulate the intrinsic apoptotic pathway. moleculardepot.com Furthermore, PKC activation by angiotensin II can decrease the responsiveness of the heart to beta-adrenergic stimulation.
Beta-Arrestin Recruitment and Biased Agonism Studies
Beyond the classical G-protein-mediated signaling, AT1R can also signal through a G-protein-independent pathway involving β-arrestins. glpbio.com Following receptor activation and phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins (β-arrestin 1 and β-arrestin 2) are recruited to the receptor's C-terminal tail.
Initially, this recruitment was known to mediate receptor desensitization by uncoupling the receptor from G-proteins and targeting it for internalization. glpbio.com However, it is now established that β-arrestins also act as signal transducers themselves, scaffolding other signaling molecules, such as components of the MAPK pathway, to initiate a distinct wave of signaling.
This dual signaling capability has led to the concept of "biased agonism," where certain ligands can selectively activate either the G-protein pathway or the β-arrestin pathway. While this compound, like the native peptide, is generally considered a balanced agonist activating both pathways, synthetic analogs have been developed to be "biased" toward one pathway over the other. For example, the analog [Sar1, Ile4, Ile8]-angiotensin II (SII) is a well-characterized β-arrestin-biased agonist that fails to activate G-proteins in many cell types but still promotes β-arrestin-dependent signaling and receptor internalization. Studies on such biased agonists have been instrumental in dissecting the distinct functional consequences of G-protein versus β-arrestin signaling downstream of the AT1R.
Nuclear Translocation of Signaling Components
The ultimate effects of this compound signaling often involve changes in gene expression, which requires the transmission of signals from the cytoplasm to the nucleus. Several components of the AT1R signaling cascade can translocate to the nucleus to directly or indirectly regulate transcription factors.
Key examples include components of the MAPK pathway. Activated ERK1/2, for instance, can translocate from the cytoplasm to the nucleus, where it phosphorylates and activates transcription factors like Elk-1, leading to the expression of early response genes. Similarly, angiotensin II can influence the nuclear translocation of other signaling proteins and transcription factors, such as NF-κB, which is a critical mediator of inflammatory responses. frontiersin.org
Intriguingly, evidence also suggests the presence and function of intracellular and even nuclear angiotensin receptors. Angiotensin II can be internalized along with its receptor, and some studies propose that these internalized complexes or locally synthesized angiotensin II can directly interact with nuclear receptors to influence gene transcription and stimulate intranuclear second messengers like reactive oxygen species (ROS).
Enzymatic Processing and Metabolic Fate of 5 Valyl Angiotensin Ii in Research Models
Angiotensin-Converting Enzyme (ACE) and Angiotensin-Converting Enzyme 2 (ACE2) Interaction Studies
5-Valyl angiotensin II, an analog of the endogenous hormone angiotensin II, exhibits distinct interactions with the key regulatory enzymes of the renin-angiotensin system (RAS), namely angiotensin-converting enzyme (ACE) and angiotensin-converting enzyme 2 (ACE2).
ACE is primarily responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. youtube.commayoclinic.orgcvpharmacology.comyoutube.com However, studies have demonstrated that angiotensin II and its analogs, including this compound, are generally poor substrates for ACE. nih.gov This resistance to ACE-mediated cleavage is a significant characteristic that influences the metabolic pathway of this compound. The primary role of ACE is the removal of a C-terminal dipeptide, and the structure of angiotensin II analogs can hinder this enzymatic action. nih.gov
Conversely, ACE2 acts as a key negative regulator of the RAS by metabolizing angiotensin II into angiotensin-(1-7), a peptide with generally opposing effects such as vasodilation. nih.govnih.govnih.gov ACE2 is a carboxypeptidase that cleaves a single amino acid from the C-terminus of its substrates. nih.gov Research indicates that ACE2 has a much higher catalytic efficiency for angiotensin II compared to angiotensin I. nih.gov Therefore, it is anticipated that this compound would be a substrate for ACE2, leading to the formation of [Val5]-Angiotensin-(1-7). This interaction highlights a crucial pathway for the degradation and potential functional modification of this compound within biological systems. Angiotensin II itself can influence ACE2 activity, suggesting a potential feedback mechanism within the RAS. nih.govresearchgate.net
Aminopeptidase (B13392206) Activity and Subsequent Product Formation (e.g., Angiotensin III, Angiotensin IV)
Aminopeptidases play a crucial role in the metabolic processing of angiotensin II and its analogs, leading to the formation of other biologically active peptides. nih.govnih.govnih.gov Aminopeptidase A (APA) is known to cleave the N-terminal aspartic acid from angiotensin II to form angiotensin III. uj.edu.plmdpi.com It is well-established that this enzymatic action also applies to this compound, resulting in the formation of [Val5]-angiotensin III.
Angiotensin III is not an inactive metabolite; it possesses most of the biological properties of angiotensin II and interacts with the same AT1 and AT2 receptors. nih.gov In some contexts, particularly in the brain, angiotensin III is considered a major effector peptide of the RAS. nih.govuj.edu.pl
Further enzymatic degradation can occur through the action of aminopeptidase N (APN), which cleaves the N-terminal arginine from angiotensin III to produce angiotensin IV. nih.govuj.edu.pl Consequently, [Val5]-angiotensin III can be converted to [Val5]-angiotensin IV. Angiotensin IV has its own distinct biological activities and interacts with a specific receptor, AT4, which is different from the AT1 and AT2 receptors. nih.gov The sequential action of these aminopeptidases is a critical pathway in the metabolic fate of this compound, generating a cascade of active peptide fragments.
Identification and Characterization of Other Peptidases Involved in this compound Degradation
Beyond the well-characterized actions of ACE, ACE2, and aminopeptidases A and N, a broader array of peptidases, collectively referred to as angiotensinases, contribute to the degradation of angiotensin II and its analogs. researchgate.net These enzymes are found in various tissues and in circulation, playing a vital role in regulating the local concentrations and half-life of angiotensin peptides.
Other enzymes implicated in the metabolism of angiotensin peptides include neutral endopeptidase (NEP) and prolyl endopeptidase (PEP). nih.govahajournals.org These enzymes can cleave angiotensin II at various internal peptide bonds, leading to the formation of smaller, generally inactive fragments. researchgate.netresearchgate.net For instance, NEP can hydrolyze angiotensin I to produce angiotensin-(1-7). ahajournals.orgresearchgate.net The specific peptidases involved and their relative contributions to the degradation of this compound can differ depending on the tissue and the specific physiological or pathological conditions.
The collective action of these various peptidases ensures a tightly regulated and localized control over the activity of angiotensin peptides, including synthetic analogs like this compound.
In Vitro Metabolic Stability and Cleavage Site Analysis
In vitro metabolic stability assays are fundamental in drug discovery and development for determining the susceptibility of a compound to biotransformation. researchgate.netwuxiapptec.comsemanticscholar.org These studies are crucial for predicting the in vivo pharmacokinetic properties of a drug candidate. nih.govbioivt.com For peptide-based compounds like this compound, these assays typically involve incubation with various biological matrices such as liver microsomes, hepatocytes, or plasma, which contain a wide range of metabolic enzymes. researchgate.netwuxiapptec.comnih.gov
The primary purpose of these assays is to measure the rate of disappearance of the parent compound over time, which allows for the calculation of parameters like intrinsic clearance and half-life. bioivt.com For this compound, such studies would elucidate its susceptibility to degradation by the enzymes discussed in the previous sections.
Cleavage site analysis, often performed using techniques like mass spectrometry, is conducted in conjunction with stability assays to identify the specific peptide bonds that are hydrolyzed and the resulting metabolic products. This provides a detailed map of the metabolic pathway.
Table 1: Predicted Enzymatic Cleavage of this compound and Resulting Products
| Enzyme | Primary Cleavage Site | Resulting Product |
|---|---|---|
| Aminopeptidase A | Between Aspartic Acid (1) and Arginine (2) | [Val5]-Angiotensin III |
| Aminopeptidase N | Between Arginine (2) and Valine (3) of [Val5]-Angiotensin III | [Val5]-Angiotensin IV |
| ACE2 | Between Proline (7) and Phenylalanine (8) | [Val5]-Angiotensin-(1-7) |
Immunological Cross-Reactivity and Antibody Development against this compound for Research Applications
The development of specific antibodies is essential for the accurate detection and quantification of this compound in research and diagnostic settings. However, a significant challenge is the potential for immunological cross-reactivity, where an antibody raised against this compound may also bind to other structurally similar endogenous angiotensin peptides. wikipedia.org This can lead to inaccurate results in immunoassays like ELISA and RIA. wikipedia.org
To generate highly specific antibodies, it is common to use a synthetic peptide corresponding to a unique region of the target molecule as the immunogen. nih.gov For this compound, this would ideally involve a peptide sequence that includes the valine at position 5, to direct the immune response towards this distinct feature.
The development of such specific antibodies is crucial for a variety of research applications, including pharmacokinetic studies to determine the concentration and clearance of the compound, and for localizing the peptide within tissues. nih.gov Autoantibodies against angiotensin receptors have also been identified in various pathological conditions, highlighting the importance of understanding the immunological aspects of the RAS. nih.govahajournals.org Furthermore, studies have shown that cross-reactivity can occur between angiotensin II and other proteins, such as those from pathogens, which can have immunological implications. medrxiv.org
Advanced Analytical and Biophysical Techniques for 5 Valyl Angiotensin Ii Research
Chromatographic Methods for Separation and Quantification (HPLC, LC-MS/MS)
Chromatographic techniques are fundamental for the purification and quantitative analysis of 5-Valyl angiotensin II from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prominently used methods in this regard.
Reversed-phase HPLC (RP-HPLC) is a widely adopted method for the separation of angiotensin peptides, including this compound. nih.govmdpi.com This technique separates molecules based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase, and a gradient of increasing organic solvent (like acetonitrile (B52724) or methanol) is typically employed to elute the peptides. nih.govgtfch.org The high reproducibility of RP-HPLC allows for the baseline separation of various angiotensin peptides, which can then be detected by UV absorbance, typically at 225 nm. nih.gov The combination of HPLC with radioimmunoassay (RIA) has also been utilized for the characterization of angiotensin peptides in biological samples like human plasma and sweat. nih.govnih.gov
For highly sensitive and specific quantification, LC-MS/MS is the gold standard. nih.gov This method couples the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and the mass spectrometer selects the precursor ion of this compound. This ion is then fragmented, and specific product ions are detected and quantified. This multiple reaction monitoring (MRM) approach provides excellent specificity and allows for very low limits of quantification. gtfch.org LC-MS/MS has been successfully used to quantify various angiotensin peptides in biological samples, including plasma, kidney cortex, and adipose tissue. nih.govnih.gov A developed LC-MS/MS method for fourteen angiotensin peptides, including Val5-Ang II, demonstrated high sensitivity with a lower limit of detection of less than 1 pg/mL. bohrium.com
| Technique | Principle | Application | Key Findings/Parameters |
|---|---|---|---|
| HPLC | Separation based on hydrophobicity using a reversed-phase column. | Separation and purification of angiotensin peptides. nih.govmdpi.com | Allows for baseline separation with UV detection at 225 nm. nih.gov |
| LC-MS/MS | Combines liquid chromatography separation with mass spectrometry for highly specific detection and quantification. rsc.orgmsacl.orgresearchgate.net | Accurate quantification of angiotensin peptides in biological matrices. nih.govnih.gov | Lower limit of quantification can be as low as 10 pg/mg for some angiotensin peptides. nih.gov High sensitivity with detection limits below 1 pg/mL for Val5-Ang II. bohrium.com |
Spectroscopic Techniques for Structural Elucidation (NMR, CD Spectroscopy)
Spectroscopic methods are indispensable for determining the three-dimensional structure and conformational dynamics of this compound in solution. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are powerful tools for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure of peptides. organicchemistrydata.org Proton NMR (¹H NMR) studies of angiotensin II and its analogs in aqueous solution have been used to assign all proton resonances and to study conformational changes. nih.gov These studies have revealed the presence of cis-trans isomerization around the His-Pro peptide bond. nih.gov The analysis of coupling constants and nuclear Overhauser effects (NOEs) can provide insights into the backbone and side-chain conformations. nih.govpnas.org For instance, NMR studies have suggested an extended backbone conformation for angiotensin II. nih.gov N-methylation at position 5, as in some analogs, has been shown by NMR to cause significant changes in the peptide backbone and restrict the rotational freedom of side chains. pnas.org
Circular Dichroism (CD) spectroscopy is a sensitive technique for studying the secondary structure of peptides. CD spectra in the far-UV region (190-250 nm) can reveal the presence of ordered structures like alpha-helices and beta-sheets. Studies on angiotensin II and its analogs, including those with substitutions at position 5, have used CD spectroscopy to investigate conformational changes induced by sequence modifications and different solvent environments. nih.govacs.orgacs.org For example, in solvents like trifluoroethanol, the conformation of these peptides becomes more defined. nih.gov CD studies have provided evidence for a beta-structure for angiotensin II and a folding of the N-terminal and C-terminal parts of the molecule. nih.gov
| Technique | Information Obtained | Key Findings for Angiotensin II Analogs |
|---|---|---|
| NMR Spectroscopy | Atomic-level structure, conformational dynamics, cis-trans isomerization. organicchemistrydata.orgorganicchemistrydata.org | Revealed an extended backbone conformation for Angiotensin II and significant conformational changes upon N-methylation at position 5. nih.govpnas.org |
| CD Spectroscopy | Secondary structure content (e.g., alpha-helix, beta-sheet). nih.govacs.org | Provided evidence for a beta-structure and a folded conformation in certain solvents. nih.govresearchgate.net |
Mass Spectrometry-Based Approaches for Peptide Identification and Quantification
Mass spectrometry (MS) is a powerful tool for the identification and quantification of peptides like this compound. rsc.org Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and tandem mass spectrometry (MS/MS) are key techniques in this area.
MALDI-TOF/TOF MS has been instrumental in the structural analysis and identification of novel angiotensin peptides. nih.gov This technique allows for the determination of the peptide's amino acid sequence through fragmentation analysis. For example, a novel angiotensin octapeptide was identified in human plasma using this approach. nih.gov Mass spectrometry can also be used for molecular imaging to understand the spatial distribution and metabolism of angiotensin peptides within tissues like the kidney. nih.gov
For quantitative purposes, targeted MS approaches are employed. As mentioned in the chromatography section, LC-MS/MS is a highly sensitive and specific method for quantifying angiotensin peptides. nih.gov A recently developed targeted quantitative mass spectrometry assay, TOMAHAQ (triggered by offset, multiplexed, accurate mass, high resolution, and absolute quantification), has been used to identify and quantify angiotensin receptors, demonstrating the power of targeted proteomics in the renin-angiotensin system research. nih.gov
Radioligand Binding Assays for Receptor Interaction Studies
Radioligand binding assays are a cornerstone for studying the interaction of this compound with its receptors. giffordbioscience.comnih.govrevvity.com These assays are considered the gold standard for determining the affinity of a ligand for its receptor due to their robustness and sensitivity. giffordbioscience.com
In a typical radioligand binding assay, a radiolabeled form of an angiotensin II analog (e.g., with ¹²⁵I) is incubated with a preparation of cell membranes or cells expressing the angiotensin receptors. nih.gov The binding of the radioligand to the receptors is then measured.
There are several types of radioligand binding assays:
Saturation binding assays are performed with increasing concentrations of the radioligand to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand. giffordbioscience.comnih.gov
Competition binding assays are used to determine the affinity (Ki) of an unlabeled ligand, such as this compound, for the receptor. In these assays, a fixed concentration of the radioligand is incubated with varying concentrations of the unlabeled competitor. giffordbioscience.comnih.gov
Kinetic binding assays measure the association and dissociation rates of the radioligand, providing further details on the binding interaction. giffordbioscience.com
These assays have been crucial in characterizing the binding properties of various angiotensin II analogs to both AT1 and AT2 receptors. cncb.ac.cn
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying the real-time kinetics of molecular interactions. novalix.com It provides detailed information on the association (kon) and dissociation (koff) rates of a ligand binding to its receptor, from which the equilibrium dissociation constant (KD) can be calculated. giffordbioscience.com
In an SPR experiment, one of the binding partners (e.g., the angiotensin receptor) is immobilized on a sensor chip. The other partner (the analyte, e.g., this compound) is then flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. giffordbioscience.com
SPR has been used to study the binding of angiotensin II and its analogs to angiotensin-converting enzyme 2 (ACE2) and to characterize the binding of inhibitors to angiotensin I-converting enzyme (ACE). giffordbioscience.comnih.gov For example, SPR analysis revealed the kinetic affinity constant (KD) of recombinant Angiotensin II binding to human ACE2 protein to be 12.8 nM. giffordbioscience.com This technique is highly valuable for understanding the dynamics of the interaction between this compound and its receptors, providing insights that are complementary to those obtained from equilibrium-based methods like radioligand binding assays. nih.govpeakproteins.comresearchgate.net
| Technique | Principle | Parameters Determined | Application in Angiotensin Research |
|---|---|---|---|
| Radioligand Binding Assay | Measures the binding of a radiolabeled ligand to a receptor. giffordbioscience.com | Kd (dissociation constant), Bmax (receptor density), Ki (inhibitory constant). giffordbioscience.comnih.gov | Characterizing the affinity of angiotensin II analogs to AT1 and AT2 receptors. cncb.ac.cn |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. giffordbioscience.com | kon (association rate), koff (dissociation rate), KD (equilibrium dissociation constant). giffordbioscience.com | Studying the real-time binding kinetics of angiotensin II to ACE2 and other receptors. giffordbioscience.comresearchgate.net |
Theoretical and Computational Investigations of 5 Valyl Angiotensin Ii
Molecular Docking and Dynamics Simulations of Receptor-Ligand Interactions
Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques used to predict and analyze the interaction between a ligand, such as 5-Valyl angiotensin II, and its receptor at an atomic level.
Molecular Docking is employed to predict the preferred orientation of the this compound peptide within the binding pockets of the AT1 and AT2 receptors. This process involves generating a multitude of possible conformations of the ligand and scoring them based on their steric and energetic complementarity to the receptor's active site. For this compound, docking studies would focus on how the substitution of isoleucine with the slightly smaller valine residue affects key interactions. The native Ang II peptide adopts an extended conformation when bound to both AT1 and AT2 receptors. nih.gov Docking simulations would assess whether the valine side chain maintains critical hydrophobic contacts within the receptor pocket that are established by the isoleucine in the native peptide. Key interactions for Angiotensin II with the AT1 receptor involve its C-terminal residues, which are embedded in a hydrophobic environment. acs.org The simulation would predict the binding pose and calculate a docking score, which serves as an estimate of the binding affinity.
Table 1: Key Receptor Residues and Predicted Interactions in Angiotensin II Docking
| Receptor | Key Interacting Residues | Type of Interaction | Corresponding Ang II Residue |
|---|---|---|---|
| AT1 | Arg167, Tyr35 | Salt Bridge, Hydrogen Bond | C-terminus, Tyr4 |
| AT1 | Lys199, His256 | Hydrophobic, Pi-stacking | Phe8 |
| AT2 | Met128, Met138 | Hydrophobic | Phe8 |
| AT1/AT2 | Various transmembrane helices | Hydrophobic | Val3, Ile/Val5, His6, Pro7 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org For this compound, QSAR studies would place it within a larger dataset of Angiotensin II analogs to model how physicochemical properties influence receptor binding affinity or functional potency.
The foundation of QSAR lies in systematic structure-activity relationship (SAR) studies. Research on Ang II analogs with various substitutions at position 5 has provided critical data for such models. These studies have shown that the properties of the amino acid at position 5 are important for receptor interaction. For instance, modifications at this position can influence whether the analog acts as an agonist or antagonist and can affect its binding affinity for the AT1 receptor. nih.gov A study investigating Ang II analogs with different side chains at position 5 found that modifications without β-branching behave in an additive manner towards their affinity for the AT1 receptor. nih.gov
In a QSAR model, molecular descriptors are calculated for each analog, including this compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological. A statistical method, such as multiple linear regression or partial least squares, is then used to build an equation that correlates these descriptors with the experimental activity (e.g., binding affinity Ki or functional potency EC50).
Equation Example (Conceptual): log(1/Ki) = c1(Descriptor A) + c2(Descriptor B) - c3*(Descriptor C) + Constant
While comprehensive QSAR models specifically detailing the contribution of this compound are not extensively published, existing SAR data allows for the creation of predictive models. For example, a model could be developed to predict the AT1R-dependent β-arrestin activation based on the size and hydrophobicity of the residue at position 5. nih.gov
Table 2: Structure-Activity Relationship of Angiotensin II Analogs with Position 5 Modifications (AT1 Receptor)
| Position 5 Residue | Relative Binding Affinity (%) | Key Structural Feature |
|---|---|---|
| Isoleucine (Native) | 100 | β-branched, hydrophobic |
| Valine | Varies (often slightly reduced) | β-branched, smaller than Ile |
| Norleucine | High | Linear, hydrophobic |
| Methionine | Moderate | Contains sulfur, flexible |
| S-ethyl Cysteine | High | Sulfur-containing, flexible |
Note: Data is generalized from multiple SAR studies. Actual values can vary based on experimental conditions.
Computational Design of Novel this compound Analogs
The insights gained from molecular modeling and QSAR studies can be leveraged for the computational design of novel analogs based on the this compound template. The goal of such design is to create new peptides with improved properties, such as higher receptor affinity, greater selectivity between AT1 and AT2 receptors, or biased signaling (i.e., preferential activation of one signaling pathway over another).
The design process often starts with the 3D structure of this compound bound to its target receptor, obtained from docking or MD simulations. Computational chemists can then perform in silico modifications to the peptide's structure. For example, based on the SAR data suggesting that the size of the residue at position 5 impacts β-arrestin signaling, a computational approach could be used to explore other amino acids at this position. nih.gov
One common technique is scaffold hopping or bioisosteric replacement , where the valine residue or other parts of the peptide are replaced with different chemical groups that retain similar steric and electronic properties but may offer advantages like improved metabolic stability. Another approach is fragment-based design , where small chemical fragments are computationally placed in unoccupied pockets near the bound peptide to identify new interactions that could increase affinity.
For instance, if simulations show a small unoccupied hydrophobic pocket near the valine at position 5, novel analogs could be designed by replacing valine with a non-natural amino acid that has a side chain capable of occupying that pocket. The binding affinity of these newly designed analogs would then be predicted using docking and free energy calculation methods before committing to their chemical synthesis and experimental testing.
In Silico Predictions of Enzymatic Cleavage Sites and Metabolic Pathways
Angiotensin II is a peptide hormone and is susceptible to degradation by various peptidases in the body, which limits its half-life. In silico tools can be used to predict the likely sites of enzymatic cleavage and to hypothesize the metabolic pathways of this compound.
Numerous web-based servers and standalone software (e.g., PeptideCutter, PROSPER) can predict cleavage sites for common proteases like trypsin, chymotrypsin, and various aminopeptidases and carboxypeptidases. These tools operate based on known enzyme cleavage specificities, which are often dependent on the amino acid residues flanking the peptide bond.
The primary metabolic pathways for native Angiotensin II involve cleavage by aminopeptidases, leading to the formation of Angiotensin III and IV, and by endopeptidases. The substitution of isoleucine with valine at position 5 is not expected to dramatically alter the primary cleavage sites at the N- and C-termini of the peptide. However, the conformational changes induced by the Val5 substitution could subtly influence the accessibility of certain peptide bonds to endopeptidases. For example, if the Val5 substitution leads to a more compact structure around the Tyr4-Val5 bond, it might decrease the rate of cleavage by certain endopeptidases at that site. A detailed computational study would involve simulating the interaction of this compound with the active sites of key metabolic enzymes to predict its susceptibility to degradation compared to the native peptide.
Free Energy Calculations for Binding Affinity Prediction
While molecular docking provides a rapid estimate of binding affinity through scoring functions, more rigorous and computationally intensive methods are needed for accurate prediction. Free energy calculation methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are widely used for this purpose. nih.gov
These methods calculate the free energy of binding by combining the molecular mechanics energies of the components with continuum solvation models. The calculation is typically performed on a series of snapshots extracted from an MD simulation trajectory of the receptor-ligand complex.
The binding free energy (ΔG_bind) is calculated as:
ΔG_bind = G_complex - (G_receptor + G_ligand)
Each term (G) is composed of the molecular mechanics energy in the gas phase (E_MM), the polar solvation energy (G_pol), and the nonpolar solvation energy (G_nonpol). The entropy contribution is often omitted due to the high computational cost and difficulty of accurate calculation, leading to a relative, rather than absolute, binding free energy.
For this compound, MM/PBSA or MM/GBSA calculations would be performed on its complexes with both AT1 and AT2 receptors. The resulting binding free energies could be compared with those calculated for the native Angiotensin II to provide a quantitative prediction of how the Ile-to-Val substitution impacts binding affinity. Such calculations have been applied to study the interaction of Angiotensin II with other proteins like the Angiotensin-Converting Enzyme (ACE), demonstrating their utility in this system. nih.gov These predictions can then be used to rank a series of designed analogs before their synthesis, prioritizing the most promising candidates for experimental validation.
Table 3: Components of MM/PBSA Binding Free Energy Calculation
| Energy Component | Description | Contribution to Binding |
|---|---|---|
| ΔE_vdw | van der Waals Energy | Favorable |
| ΔE_elec | Electrostatic Energy | Favorable |
| ΔG_pol | Polar Solvation Energy | Unfavorable (desolvation penalty) |
| ΔG_nonpol | Nonpolar Solvation Energy | Favorable (hydrophobic effect) |
| -TΔS | Conformational Entropy | Unfavorable (loss of freedom) |
Applications of 5 Valyl Angiotensin Ii in Advanced Research Models and Tool Development
5-Valyl angiotensin II, a synthetic analog of the endogenous hormone angiotensin II, serves as a critical tool in cardiovascular and endocrine research. Its structural similarity to native angiotensin II allows it to interact with angiotensin receptors, making it an invaluable asset for elucidating the complex mechanisms of the renin-angiotensin system (RAS). Researchers utilize this compound across a spectrum of experimental models, from cellular systems to whole-organism studies, to probe physiological processes and develop novel therapeutic and diagnostic agents.
Future Directions and Emerging Research Avenues for 5 Valyl Angiotensin Ii
Exploration of Novel Receptor Subtypes and Interaction Partners
The primary actions of angiotensin II, including the 5-Valyl variant, are mediated through two well-characterized G protein-coupled receptors: the angiotensin II type 1 (AT1) and type 2 (AT2) receptors. wikipedia.org The majority of the known physiological effects of 5-Valyl angiotensin II, such as vasoconstriction and aldosterone (B195564) secretion, are attributed to its action as an agonist at the AT1 receptor. glpbio.comnih.gov While AT1 and AT2 receptors are considered the classical receptors for angiotensin II, emerging research suggests the possibility of other receptor subtypes and interaction partners that could modulate its biological activity.
Future research is anticipated to focus on identifying and characterizing these novel binding sites. Techniques such as affinity chromatography, co-immunoprecipitation, and proximity-dependent biotinylation (BioID) could be employed to isolate and identify proteins that interact with this compound. The exploration of these novel receptors and interaction partners may reveal previously unknown signaling pathways and cellular responses regulated by this peptide.
Current research has identified other receptors that can be activated by angiotensin peptides, such as the Mas receptor, which is activated by Angiotensin-(1-7), and the insulin-regulated aminopeptidase (B13392206) (IRAP), which is a receptor for Angiotensin IV. nih.gov While this compound is not the primary ligand for these receptors, the potential for cross-reactivity or interaction under certain physiological or pathological conditions warrants investigation.
Interactive Table: Known Receptors for Angiotensin Peptides
| Receptor | Primary Ligand(s) | Primary Signaling Mechanism | Key Functions |
| AT1 Receptor | Angiotensin II | Gq/11 protein coupling, leading to activation of phospholipase C and increased intracellular calcium. wikipedia.org | Vasoconstriction, aldosterone release, cell growth, and proliferation. wikipedia.org |
| AT2 Receptor | Angiotensin II | Gαi/o protein coupling, activation of phosphatases. revportcardiol.org | Vasodilation, anti-proliferative effects, apoptosis. revportcardiol.org |
| Mas Receptor | Angiotensin-(1-7) | G protein-coupled | Vasodilation, anti-inflammatory, and anti-fibrotic effects. mdpi.com |
| IRAP (AT4 Receptor) | Angiotensin IV | Not a G protein-coupled receptor | Cognitive function, memory. mdpi.com |
Integration with Systems Biology Approaches
The complex and multifaceted nature of this compound signaling lends itself to investigation using systems biology approaches. These approaches integrate experimental data with computational modeling to provide a holistic understanding of the biological system. Future research will likely focus on developing comprehensive mathematical models of the renin-angiotensin system that specifically account for the kinetics and dynamics of this compound.
Such models could incorporate data from high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, to map the global cellular changes induced by this compound. For instance, transcriptomic analysis of cells stimulated with this compound could reveal novel gene regulatory networks, while proteomic and metabolomic analyses could identify new signaling pathways and metabolic alterations.
The integration of these large datasets into computational models will enable researchers to simulate the effects of this compound under various conditions, predict novel drug targets, and identify potential biomarkers for diseases associated with dysregulation of the renin-angiotensin system.
Role in Mechanistic Studies of Cellular Processes Beyond Cardiovascular Systems
While the role of angiotensin II in the cardiovascular system is well-established, there is growing evidence for its involvement in a variety of other physiological and pathological processes. Future research will likely delve deeper into the specific role of this compound in these non-cardiovascular contexts.
Cancer: The renin-angiotensin system has been implicated in tumor growth, angiogenesis, and metastasis. nih.govcancer.govnih.gov Angiotensin II can promote cancer cell proliferation and the formation of new blood vessels that supply tumors. nih.govcancer.gov Future studies may investigate the specific contribution of this compound to these processes in different types of cancer and explore the potential of targeting its signaling pathways as a novel anti-cancer therapy. nih.gov
Neurological Disorders: Angiotensin II receptors are present in various regions of the brain, and the peptide is known to influence cognitive function, neuroinflammation, and the regulation of cerebral blood flow. nih.goveco-vector.com Research is ongoing to elucidate the role of the renin-angiotensin system in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. mdpi.comresearchgate.net Future investigations will likely focus on the specific effects of this compound on neuronal cell signaling, synaptic plasticity, and the pathogenesis of these disorders.
Immunology and Inflammation: Angiotensin II is recognized as a pro-inflammatory molecule that can modulate the activity of immune cells and promote tissue inflammation. nih.gov This has implications for a range of inflammatory and autoimmune diseases. Future research will aim to dissect the precise mechanisms by which this compound influences immune cell function and contributes to the inflammatory response in various tissues.
Advancements in Peptidomimetic Design Guided by this compound Structure
Peptidomimetics are small molecules that mimic the three-dimensional structure and biological activity of peptides but have improved pharmacological properties, such as better stability and oral bioavailability. nih.gov The structure of this compound serves as a valuable template for the design of novel peptidomimetics that can modulate the activity of angiotensin receptors.
The process of designing peptidomimetics typically involves identifying the key amino acid residues responsible for receptor binding and activation. nih.gov For this compound, this would involve understanding the specific interactions of the valine at position 5 with the AT1 receptor. Computational modeling and structure-activity relationship (SAR) studies are crucial in this process. researchgate.netdntb.gov.ua
Future advancements in this area will likely involve the use of more sophisticated computational tools for molecular docking and dynamic simulations to predict the binding of novel peptidomimetic candidates to angiotensin receptors. researchgate.net Furthermore, the development of new synthetic chemistry techniques will enable the creation of a wider diversity of molecular scaffolds for the design of peptidomimetics with tailored pharmacological profiles, such as selective agonists or antagonists for specific angiotensin receptor subtypes.
Development of Advanced Analytical Techniques for Trace Analysis in Complex Biological Matrices (Research Focus)
The accurate and sensitive quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates is crucial for both research and clinical applications. nih.gov However, the low endogenous concentrations and short half-life of this peptide present significant analytical challenges. nih.gov
Immunoassays: Radioimmunoassays (RIAs) have traditionally been used for the detection of angiotensin II. ahajournals.org While sensitive, these assays can be limited by cross-reactivity with other angiotensin peptides and the use of radioactive materials. ahajournals.org The development of more specific and sensitive enzyme-linked immunosorbent assays (ELISAs) and other immunoassays, such as those based on quantum dots or AlphaLISA technology, is an active area of research. jst.go.jpdovepress.comresearchgate.net
Mass Spectrometry: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the quantification of peptides due to its high specificity and sensitivity. researchgate.netnih.gov The development of advanced LC-MS/MS methods for the trace analysis of this compound will likely focus on improving sample preparation techniques to remove interfering substances, as well as utilizing more sensitive mass spectrometers. nih.govnih.gov Isotope-labeled internal standards are often employed in these assays to ensure accurate quantification. nih.gov
Interactive Table: Comparison of Analytical Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
| Radioimmunoassay (RIA) | Competitive binding of radiolabeled and unlabeled antigen to a limited amount of antibody. ahajournals.org | High sensitivity. ahajournals.org | Use of radioactive materials, potential for cross-reactivity. ahajournals.org |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Use of an enzyme-linked antibody to detect the antigen. jst.go.jp | Non-radioactive, high throughput. | Can be limited by antibody specificity and sensitivity. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by mass analysis of the peptide and its fragments. researchgate.net | High specificity and sensitivity, can multiplex. researchgate.net | Requires specialized equipment and expertise. |
Q & A
Q. What experimental design considerations are critical when investigating the dose-response relationship of 5-Valyl angiotensin II in different tissue models?
To study dose-response dynamics, select tissue models (e.g., rat colon, uterus, and rabbit aorta) based on receptor subtype prevalence. Use non-randomized dose sequences to avoid residual effects, with ≥15-minute recovery intervals between doses. Calculate ED50 values (e.g., 1.2 × 10⁻⁹ M in rat colon) and apply statistical methods like mean ± SEM comparisons for small samples . Validate receptor-specific responses using competitive antagonists and structural analogs (e.g., [Asn¹, Ile⁵]-angiotensin II) to differentiate binding kinetics.
Q. How can researchers ensure methodological rigor in synthesizing and validating this compound analogs for receptor specificity studies?
Collaborate with specialized laboratories for peptide synthesis (e.g., F.M. Bumpus’s team). Use HPLC and mass spectrometry to confirm purity and structural integrity. Cross-reference synthesized analogs with established bioactivity profiles (e.g., ED50 shifts in rabbit aorta vs. rat uterus) to verify receptor subtype selectivity. Include negative controls (e.g., scrambled peptides) to isolate target effects .
Q. What statistical approaches are appropriate for analyzing small-sample datasets in this compound studies?
Employ non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed data. For dose-response curves, use logarithmic transformations to linearize relationships. Apply error propagation methods to report SEM for ED50 values, as seen in studies with ≤21 experimental replicates .
Q. How should researchers design in vitro assays to differentiate AT1 vs. AT2 receptor activation by this compound?
Use tissue-specific models: AT1-dominated tissues (e.g., vascular smooth muscle) vs. AT2-expressing tissues (e.g., adrenal medulla). Pre-treat tissues with selective antagonists (e.g., losartan for AT1, PD123319 for AT2). Measure second messengers (e.g., IP3 for AT1, cGMP for AT2) to confirm pathway activation .
Advanced Research Questions
Q. How should discrepancies in reported ED50 values for this compound across physiological systems be resolved?
Discrepancies (e.g., 8.5 × 10⁻⁹ M in rabbit aorta vs. 1.1 × 10⁻⁹ M in rat uterus) may arise from receptor density or coupling efficiency differences. Use Schild analysis to estimate dissociation constants (Kd) independent of efficacy. Perform radioligand binding assays to quantify receptor occupancy vs. functional response .
Q. What integrative approaches correlate this compound’s receptor binding kinetics with downstream signaling in hypertension models?
Combine surface plasmon resonance (SPR) for real-time binding kinetics (kon/koff) and phosphoproteomics to map signaling cascades. In vivo, use CRISPR-edited hypertensive rat models to assess tissue-specific responses. Cross-validate with clinical data on angiotensin receptor autoantibody correlations, as in Wu et al.’s cohort studies .
Q. How can researchers address contradictions in the literature regarding this compound’s role in pathological vs. physiological hypertrophy?
Conduct longitudinal studies comparing transgenic overexpression models (cardiac-specific) vs. acute infusion protocols. Use single-cell RNA sequencing to identify hypertrophy-associated genes (e.g., ANP, BNP) and distinguish adaptive vs. maladaptive pathways. Reference meta-analyses of angiotensin II analog studies to contextualize findings .
Q. What systematic review strategies are effective for synthesizing heterogeneous data on this compound’s therapeutic potential?
Adopt PRISMA guidelines with inclusion criteria prioritizing RCTs and mechanistic studies. Use Boolean search strings (e.g., "this compound" AND "receptor specificity") across PubMed, EMBASE, and Cochrane. Contact authors for unreported data (e.g., negative results) to mitigate publication bias .
Q. How should multi-omics datasets be analyzed to elucidate this compound’s role in vascular remodeling?
Integrate transcriptomics (RNA-seq of VSMCs), epigenomics (ATAC-seq for chromatin accessibility), and metabolomics (LC-MS for lipid mediators). Apply pathway enrichment tools (e.g., GSEA) to identify co-regulated networks. Validate findings using siRNA knockdowns in 3D vascular organoids .
Q. What protocols ensure ethical and reproducible reporting of this compound research?
Follow ARRIVE guidelines for animal studies: detail sample sizes, blinding, and randomization. For clinical correlations, comply with HIPAA/VA restrictions on patient data. Disclose funding sources (e.g., National Natural Science Foundation of China) and conflicts of interest in manuscripts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
